molecular formula C25H31N3O B15166877 N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea CAS No. 648420-56-8

N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea

Cat. No.: B15166877
CAS No.: 648420-56-8
M. Wt: 389.5 g/mol
InChI Key: ZJBBKQVPNPCUAX-UHFFFAOYSA-N
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Description

N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea is a synthetic urea derivative characterized by a naphthalen-1-yl group linked via a urea bridge to a benzyl-substituted pentyl chain with a terminal dimethylamino group.

The naphthalene moiety may contribute to π-π stacking interactions, a common feature in drug-receptor binding .

Properties

CAS No.

648420-56-8

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

1-[[4-[5-(dimethylamino)pentyl]phenyl]methyl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C25H31N3O/c1-28(2)18-7-3-4-9-20-14-16-21(17-15-20)19-26-25(29)27-24-13-8-11-22-10-5-6-12-23(22)24/h5-6,8,10-17H,3-4,7,9,18-19H2,1-2H3,(H2,26,27,29)

InChI Key

ZJBBKQVPNPCUAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)pentylbenzyl chloride with naphthalen-1-ylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the naphthalen-1-ylurea moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The following table summarizes key structural and functional differences between the target compound and similar molecules:

Compound Name Key Structural Features Reported Activities/Properties Reference
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea Urea linker, naphthalen-1-yl, dimethylamino-pentyl chain Hypothesized: Receptor modulation, antimicrobial -
N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-N'-phenylurea (Y205-2697) Urea linker, thiazole core, naphthalen-1-yl, phenyl group Intermediate for medicinal chemistry applications
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide Acetamide linker, thienopyrimidine core, sulfanyl group, furan substituent Not explicitly stated; likely kinase inhibitor
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine Schiff base, nitroaryl group, naphthalen-1-yl Antimicrobial activity
2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile Nicotinonitrile core, dichlorophenyl, naphthalen-1-yl Aromatic intermediate for drug synthesis

Physicochemical Properties

  • Lipophilicity: The dimethylamino-pentyl chain in the target compound likely increases logP compared to simpler analogues like Y205-2697, which lacks an extended alkyl chain . This could enhance blood-brain barrier penetration.
  • Crystallinity: notes that nicotinonitrile derivatives form stable crystals via hydrogen-bonding networks, a property shared with urea derivatives due to their NH groups .

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